molecular formula C12H15N3S B14401924 N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 87535-24-8

N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B14401924
CAS No.: 87535-24-8
M. Wt: 233.33 g/mol
InChI Key: QTBSWNSWZQGELV-UHFFFAOYSA-N
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Description

N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group, a phenylpropyl group, and an amine group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine: shares structural similarities with other thiadiazole derivatives, such as 5-phenyl-1,3,4-thiadiazole-2-amine and 5-(3-phenylpropyl)-1,3,4-thiadiazole-2-thiol.

Uniqueness

  • The presence of the methyl and phenylpropyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other thiadiazole derivatives and contribute to its diverse applications.

Properties

CAS No.

87535-24-8

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-methyl-5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3S/c1-13-12-15-14-11(16-12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)

InChI Key

QTBSWNSWZQGELV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCCC2=CC=CC=C2

Origin of Product

United States

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